Methyl (4S,5Z,6S)-5-ethylidene-4-(2-oxo-2-{[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-YL]methoxy}ethyl)-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-4,6-dihydropyran-3-carboxylate
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Overview
Description
Specnuezhenide is a major active iridoid glycoside derived from the edible herb Fructus Ligustri Lucidi, commonly used in traditional Chinese medicine. It is known for its anti-inflammatory, anti-oxidative, and anti-tumor properties . Specnuezhenide has shown potential in treating various age-related diseases and conditions, including hepatic lipid accumulation and retinal neovascularization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of specnuezhenide involves extracting the compound from the seeds of Ligustrum lucidum. The process typically includes the following steps:
Extraction: The seeds are first subjected to an alcohol extraction process to obtain the specnuezhenide alcohol extract.
Purification: The extract is then mixed with a solvent to purify the compound.
Industrial Production Methods
Industrial production of specnuezhenide involves optimizing the extraction and purification processes to achieve high yield and purity. The use of advanced techniques such as HSCCC and UPE allows for efficient mass production of the compound .
Chemical Reactions Analysis
Types of Reactions
Specnuezhenide undergoes various chemical reactions, including:
Oxidation: Specnuezhenide can be oxidized under specific conditions to form different oxidation products.
Substitution: Specnuezhenide can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving specnuezhenide include oxidizing agents, reducing agents, and various solvents. The specific conditions for these reactions depend on the desired products and the nature of the reaction .
Major Products Formed
The major products formed from the reactions of specnuezhenide include various oxidized and reduced derivatives, which may have different biological activities and properties .
Scientific Research Applications
Specnuezhenide has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of iridoid glycosides and their chemical properties.
Medicine: The compound has demonstrated potential in treating age-related diseases, such as hepatic lipid accumulation and retinal neovascularization It also exhibits anti-inflammatory, anti-oxidative, and anti-tumor effects.
Industry: Specnuezhenide is used in the development of natural product-based pharmaceuticals and supplements.
Mechanism of Action
Specnuezhenide exerts its effects through various molecular targets and pathways, including:
HIF-1α/VEGF Signaling Pathway: Specnuezhenide inhibits hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF) signaling, which plays a crucial role in preventing retinal neovascularization.
MAPK Signaling Pathway: The compound increases the expression levels of key proteins in the MAPK signaling pathway, which may improve myelosuppression.
Carboxylesterase Targeting: Specnuezhenide targets carboxylesterase in the treatment of colorectal cancer, modulating gut microbiota and enhancing bioavailability.
Comparison with Similar Compounds
Specnuezhenide is unique among iridoid glycosides due to its specific biological activities and therapeutic potential. Similar compounds include:
Neonuezhenide: Another iridoid glycoside with similar anti-inflammatory and anti-oxidative properties.
Nuezhenoside G13: A secoiridoid glycoside with comparable biological activities.
Oleuropein: A compound with anti-inflammatory and anti-oxidative effects, commonly found in olive oil.
Specnuezhenide stands out due to its specific applications in treating age-related diseases and its unique mechanism of action involving multiple signaling pathways .
Biological Activity
Methyl (4S,5Z,6S)-5-ethylidene-4-(2-oxo-2-{[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-YL]methoxy}ethyl)-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-4,6-dihydropyran-3-carboxylate is a complex organic compound with significant biological activity. Its intricate structure features multiple hydroxyl groups and ether functionalities that contribute to its potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C46H58O25, with a molecular weight of approximately 1010.94 g/mol. The presence of various functional groups enhances its solubility and reactivity in biological systems.
Property | Value |
---|---|
Molecular Formula | C46H58O25 |
Molecular Weight | 1010.94 g/mol |
LogP | -2.2827 |
PSA | 386.27 Ų |
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-Angiogenic Properties : Methyl (4S,5Z,6S)-5-ethylidene has been linked to the inhibition of angiogenesis. This property is crucial in cancer therapy as it can prevent tumor growth by restricting blood supply .
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties. This activity is essential for combating oxidative stress in cells and could play a role in preventing chronic diseases associated with oxidative damage.
- Hypoglycemic Effects : Preliminary studies suggest that this compound may have potential hypoglycemic effects. It could be beneficial in managing diabetes by improving insulin sensitivity and glucose metabolism .
The biological activities of methyl (4S,5Z,6S)-5-ethylidene are attributed to its interaction with various cellular pathways:
- Inhibition of Vascular Endothelial Growth Factor (VEGF) : The compound may inhibit VEGF signaling pathways that are critical for angiogenesis.
- Scavenging Free Radicals : Its antioxidant properties are likely due to the presence of hydroxyl groups that can donate electrons to neutralize free radicals .
Case Studies
Several studies have explored the biological efficacy of this compound:
- Study on Anti-Angiogenic Activity : A study published in Frontiers in Chemistry highlighted the anti-angiogenic effects of methyl (4S,5Z,6S)-5-ethylidene in vitro. The results indicated a significant reduction in endothelial cell proliferation when treated with the compound .
- Antioxidant Capacity Assessment : Research conducted by RSC Advances demonstrated that the compound exhibited strong antioxidant activity in various assays including DPPH and ABTS radical scavenging tests .
- Diabetes Management Research : A patent analysis indicated potential applications in diabetes treatment based on the compound's ability to modulate glucose levels and improve insulin sensitivity .
Properties
Molecular Formula |
C31H42O17 |
---|---|
Molecular Weight |
686.7 g/mol |
IUPAC Name |
methyl (4S,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C31H42O17/c1-3-16-17(18(28(41)42-2)12-45-29(16)48-31-27(40)24(37)22(35)19(11-32)46-31)10-21(34)44-13-20-23(36)25(38)26(39)30(47-20)43-9-8-14-4-6-15(33)7-5-14/h3-7,12,17,19-20,22-27,29-33,35-40H,8-11,13H2,1-2H3/t17-,19+,20+,22+,23+,24-,25-,26+,27+,29-,30+,31-/m0/s1 |
InChI Key |
STKUCSFEBXPTAY-KCWGXYKVSA-N |
Isomeric SMILES |
CC=C1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OCCC4=CC=C(C=C4)O)O)O)O |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O |
Origin of Product |
United States |
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